![molecular formula C15H14N4OS B2388156 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide CAS No. 1428380-41-9](/img/structure/B2388156.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have shown significant antifungal and antitubercular activity . Another study reported the synthesis of a novel series of benzothiazole bearing 1,2,3-triazole derivatives .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands were prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yielded NNN pincer Pd(II) complexes .
Scientific Research Applications
- Researchers have synthesized NNN pincer palladium(II) complexes using ligands derived from this compound. These complexes exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes. Under specific conditions, various styrenes can be obtained in moderate to high yields .
- The compound and its derivatives have been screened for antimicrobial activity. In vitro studies revealed their effectiveness against bacteria such as Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. Additionally, they were evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .
- Hydrazine-coupled pyrazoles, including derivatives of this compound, have demonstrated potent antileishmanial and antimalarial activities. Molecular simulation studies have justified their efficacy, particularly in the case of compound 13, which showed desirable binding patterns in the active site of Leishmania PTR1 .
- A specific derivative of this compound was evaluated for antioxidant potential using the DPPH assay. It exhibited good scavenging activity, comparable to ascorbic acid (positive control) .
- The compound contributes to the field of organometallic chemistry, particularly in the synthesis of pincer complexes. NNN-type pincer complexes, including those based on this ligand, have been widely explored for various organic transformations .
- Researchers have explored pincer-ligated catalysts based on inexpensive first-row transition metals (such as manganese, iron, cobalt, nickel, and zinc). These earth-abundant metal complexes, including those derived from this compound, offer promising catalytic potential in challenging chemical reactions .
Catalysis with NNN Pincer Palladium(II) Complexes
Antimicrobial and Antitubercular Activity
Antileishmanial and Antimalarial Properties
Antioxidant Potential
Organometallic Chemistry and Pincer Complexes
First-Row Transition Metal Catalysts
Mechanism of Action
Target of Action
Compounds containing thiazole and pyrazole moieties have been reported to interact with a variety of biological targets . For instance, thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor properties . Similarly, pyrazole derivatives have shown a broad range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects .
Mode of Action
For instance, thiazole derivatives can inhibit the growth of microbes and tumor cells , while pyrazole derivatives can inhibit inflammatory responses and oxidative stress .
Biochemical Pathways
For instance, thiazole derivatives can interfere with the synthesis of essential components in microbes, leading to their death . Pyrazole derivatives can inhibit the production of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
For instance, thiazole derivatives can cause cell death in microbes and tumor cells , while pyrazole derivatives can reduce inflammation and oxidative stress .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(12-5-2-1-3-6-12)16-9-7-13-11-21-15(18-13)19-10-4-8-17-19/h1-6,8,10-11H,7,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCICYYCHEMPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide |
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